molecular formula C16H32O B14068672 2-Hexyldecanal CAS No. 13893-35-1

2-Hexyldecanal

Cat. No.: B14068672
CAS No.: 13893-35-1
M. Wt: 240.42 g/mol
InChI Key: KTSFKUSRYVFNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexyldecanal is an organic compound with the molecular formula C16H32O. It is an aliphatic aldehyde, characterized by a long carbon chain with a terminal aldehyde group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyldecanal can be synthesized through several methods. One common approach involves the oxidation of 2-hexyldecanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyldecanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Major Products Formed:

    Oxidation: 2-Hexyldecanoic acid

    Reduction: 2-Hexyldecanol

    Condensation: β-Hydroxy aldehydes or ketones

Mechanism of Action

The mechanism by which 2-Hexyldecanal exerts its effects involves its interaction with cellular pathways. For instance, it has been shown to upregulate proteasomal activity in melanocytes, leading to decreased melanin synthesis. This effect is mediated through the regulation of ubiquitin-proteasome activity, which plays a crucial role in protein degradation and cellular homeostasis .

Properties

CAS No.

13893-35-1

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

2-hexyldecanal

InChI

InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h15-16H,3-14H2,1-2H3

InChI Key

KTSFKUSRYVFNFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.